

Application Notes and Protocols: c-ABL-IN-3 Mouse Xenograft Model

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For Researchers, Scientists, and Drug Development Professionals

Introduction

c-ABL (Abelson murine leukemia viral oncogene homolog 1) is a non-receptor tyrosine kinase that plays a crucial role in cell differentiation, division, adhesion, and stress response.[1][2] Dysregulation of c-ABL activity, often through translocation events such as the formation of the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML), leads to uncontrolled cell proliferation and survival.[3][4] Consequently, c-ABL is a validated and critical target for cancer therapy.

c-ABL-IN-3 is a potent and specific inhibitor of c-ABL kinase activity.[5] Its mechanism of action is presumed to be through allosteric inhibition, a mode of action that can offer greater selectivity and overcome resistance mechanisms associated with traditional ATP-competitive inhibitors.[6] [7] These application notes provide a detailed experimental design for evaluating the in vivo efficacy of **c-ABL-IN-3** using a mouse xenograft model, a critical step in the preclinical development of novel anticancer agents.

Data Presentation

Table 1: In Vivo Efficacy Study Design Summary



Parameter	Description
Test Article	c-ABL-IN-3
Vehicle	To be determined based on solubility data from patent WO2021048567A1
Cell Line	K562 (Human Chronic Myeloid Leukemia)
Animal Model	Female Athymic Nude Mice (NU/NU), 6-8 weeks old
Tumor Implantation	$5 \ x$ 10^6 K562 cells in 100 μL PBS with 50% Matrigel, subcutaneous
Number of Animals	10 mice per group
Experimental Groups	1. Vehicle Control
2. c-ABL-IN-3 (Low Dose, e.g., 10 mg/kg)	
3. c-ABL-IN-3 (High Dose, e.g., 50 mg/kg)	_
4. Positive Control (e.g., Imatinib, 50 mg/kg)	_
Administration Route	Oral gavage (daily) or as indicated in patent WO2021048567A1
Dosing Volume	10 mL/kg
Study Duration	21-28 days, or until tumor volume endpoint is reached
Primary Endpoint	Tumor Growth Inhibition (TGI)
Secondary Endpoints	Body weight, clinical observations, survival

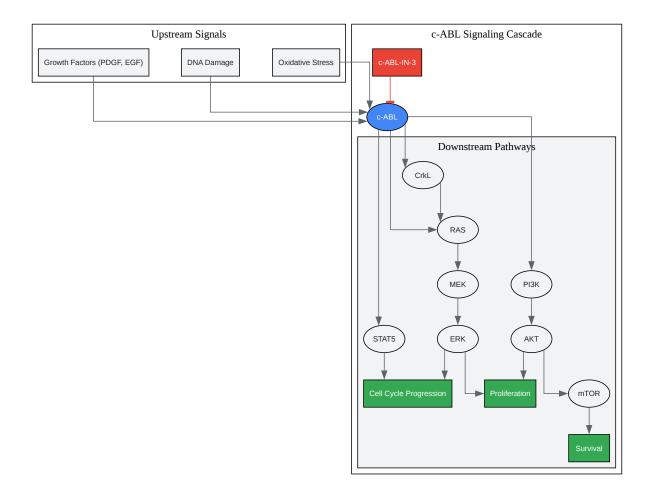
Table 2: Monitoring and Measurement Schedule



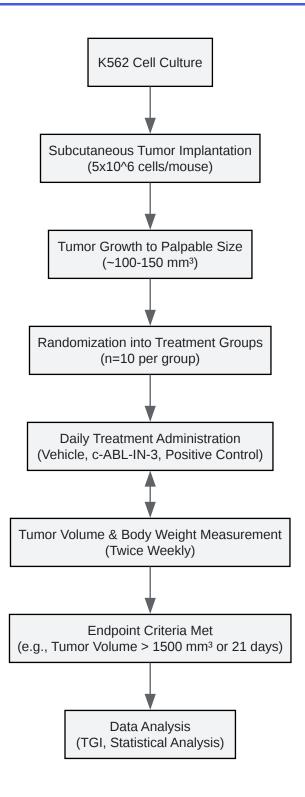
Event	Frequency
Tumor Volume Measurement	Twice weekly
Body Weight Measurement	Twice weekly
Clinical Observations	Daily

Mandatory Visualizations









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